![molecular formula C4H6N2S2 B1285269 5-Ethyl-1,3,4-thiadiazole-2(3h)-thione CAS No. 37663-51-7](/img/structure/B1285269.png)
5-Ethyl-1,3,4-thiadiazole-2(3h)-thione
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Overview
Description
5-Ethyl-1,3,4-thiadiazole-2(3h)-thione is an organic sulfur-containing compound. The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
1,3,4-thiadiazoles have become an important class of heterocycles due to their broad types of biological activity . Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity .Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
1,3,4-Thiadiazole has shown a broad spectrum of activity against various pathogens . Among the synthesized compounds, 2-(bis((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)methylthio)methylene)malononitrile showed significant activity against S. aureus with a zone of inhibition of 35 mm at a concentration of 200 μg/mL .Physical And Chemical Properties Analysis
The molecular formula of 5-Ethyl-1,3,4-thiadiazole-2(3h)-thione is C4H6N2S2 and its molecular weight is 146.2 g/mol.Scientific Research Applications
Anticancer Activity
5-Ethyl-1,3,4-thiadiazole-2(3h)-thione has been used in the synthesis of Schiff base ligands, which have shown potential in cancer treatment . Specifically, a Schiff base ligand synthesized from 5-Ethyl-1,3,4-thiadiazole-2-amino and 2,3,4-Trihydroxybenzaldehyde showed excellent cytotoxic activity towards HeLa cells .
Antifungal Activity
1,3,4-Thiadiazole derivatives, including those derived from 5-Ethyl-1,3,4-thiadiazole-2(3h)-thione, have demonstrated significant antifungal properties . For instance, some compounds showed higher bioactivities against Phytophthora infestans .
Antibacterial Activity
1,3,4-Thiadiazole derivatives have also shown antibacterial activities . However, the antibacterial activities of the target compounds against Xanthomonas oryzae p v. oryzae and Xanthomonas campestris p v. citri were moderate to poor .
Anti-inflammatory Properties
1,3,4-Thiadiazoles, including those derived from 5-Ethyl-1,3,4-thiadiazole-2(3h)-thione, have been found to possess anti-inflammatory properties .
Analgesic Properties
1,3,4-Thiadiazoles are also known for their analgesic properties . This makes them potentially useful in pain management.
Antitubercular Activity
1,3,4-Thiadiazoles have been found to possess antitubercular properties . This suggests potential applications in the treatment of tuberculosis.
Plant Growth Regulator
1,3,4-Thiadiazole derivatives have been found to act as plant growth regulators . This suggests potential applications in agriculture.
Synthesis of Metal Complexes
5-Ethyl-1,3,4-thiadiazole-2(3h)-thione has been used in the synthesis of metal complexes . These complexes have been characterized by elemental (CHN) analysis, FTIR, electronic spectra, 1 HNMR spectra and Mass spectra .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-ethyl-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S2/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSCJPPXRHCNLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560500 |
Source
|
Record name | 5-Ethyl-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37663-51-7 |
Source
|
Record name | 5-Ethyl-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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